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molecular formula C7H14N2SSi B8683617 1-Methyl-2-[(trimethylsilyl)sulfanyl]-1H-imidazole CAS No. 81589-03-9

1-Methyl-2-[(trimethylsilyl)sulfanyl]-1H-imidazole

Cat. No. B8683617
M. Wt: 186.35 g/mol
InChI Key: DCJSKIYTYQHURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496720

Procedure details

A mixture consisting of 2.85 g (25 mmoles) of 1-methyl-2-mercaptoimidazole, 22 mg (0.12 mmoles) of saccharin, 20 ml of toluene and 5.2 ml (25 mmoles) of hexamethyldisilazane was refluxed for 1 hour and after cooling to room temperature, 5.40 g (25 mmoles) of 4-nitrobenzyl bromide and then 5 ml of hexamethylphosphoric triamide were added to the mixture which contained 1-methyl-2-(trimethylsilylthio)-imidazole. After stirring for 2 hours at room temperature, the mixture was diluted to 150 ml with ethyl acetate and the solution thus obtained was washed three times with 50 ml of a saturated sodium bicarbonate solution and then twice with 20 ml of water. The organic layer was dried, filtered and evaporated to dryness and the crystalline residue was washed with 100 ml of petroleum ether (boiling range 60°-80° C.) and then vacuum dried to obtain 5.54 g (89% yield) of 1-methyl-2-(4-nitrobenzylthio)-imidazole melting to 74°-77° C. Crystallization of a sample from ethanol raised the melting point to 77.5°-78.0° C.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
22 mg
Type
catalyst
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[SH:7].C[Si](C)(C)N[Si](C)(C)C.[N+:17]([C:20]1[CH:27]=[CH:26][C:23]([CH2:24]Br)=[CH:22][CH:21]=1)([O-:19])=[O:18].CN1C=CN=C1S[Si](C)(C)C>C(OCC)(=O)C.S1(C2C(=CC=CC=2)C(=O)N1)(=O)=O.CN(C)P(=O)(N(C)C)N(C)C.C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[S:7][CH2:24][C:23]1[CH:26]=[CH:27][C:20]([N+:17]([O-:19])=[O:18])=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
CN1C(=NC=C1)S
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1)S[Si](C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
22 mg
Type
catalyst
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
WASH
Type
WASH
Details
was washed three times with 50 ml of a saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
the crystalline residue was washed with 100 ml of petroleum ether (boiling range 60°-80° C.)
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=NC=C1)SCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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